(1S)-1-(4-bromo-3-chlorophenyl)ethan-1-ol
Description
(1S)-1-(4-Bromo-3-chlorophenyl)ethan-1-ol is a chiral secondary alcohol with the molecular formula C₈H₈BrClO (molecular weight: 235.51 g/mol). Its structure features a 4-bromo-3-chlorophenyl group attached to a stereogenic carbon bearing a hydroxyl group (SMILES: C[C@@H](C1=CC(=C(C=C1)Br)Cl)O) .
Properties
CAS No. |
2227811-59-6 |
|---|---|
Molecular Formula |
C8H8BrClO |
Molecular Weight |
235.50 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-3-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1 |
InChI Key |
VEMGWGZRSYWIBT-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Br)Cl)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromo-3-chlorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction methods with efficient catalysts to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (1S)-enantiomer, bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-bromo-3-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: Further reduction can convert the compound into a fully saturated alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-bromo-3-chlorophenylacetone.
Reduction: Formation of 1-(4-bromo-3-chlorophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(4-bromo-3-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-bromo-3-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Halogen-Substituted Phenylethanols
(1S)-1-(3-Chlorophenyl)ethan-1-ol
- Molecular Formula : C₈H₈ClO
- Key Differences : Lacks the bromine atom at the 4-position and the chlorine at the 3-position.
- Impact : Reduced molecular weight (155.5 g/mol) and lower lipophilicity compared to the target compound. Enantiomers of this compound are synthesized for chiral drug intermediates .
(1S)-1-(3-Bromo-4-methoxyphenyl)ethan-1-ol Molecular Formula: C₉H₁₁BrO₂ Key Differences: Contains a methoxy group at the 4-position instead of chlorine, altering electronic properties (electron-donating vs. electron-withdrawing effects).
(1S)-2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol
- Molecular Formula : C₁₄H₁₂Br₂O
- Key Differences : Features a biphenyl core with a brominated ethyl chain.
- Impact : Higher molecular weight (356.06 g/mol) and density (1.654 g/cm³) suggest reduced volatility and increased steric hindrance .
Amino-Alcohol Derivatives
- (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride Molecular Formula: C₉H₁₂BrClNO Key Differences: Contains an amino group and a three-carbon chain. Impact: The amino group introduces basicity, enabling salt formation (e.g., hydrochloride), which enhances crystallinity and stability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| (1S)-1-(4-Bromo-3-chlorophenyl)ethan-1-ol | 235.51 | N/A | N/A | ~2.8* |
| (1S)-1-(3-Chlorophenyl)ethan-1-ol | 155.5 | N/A | N/A | ~1.9 |
| (1S)-2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol | 356.06 | 1.654 | 434.7 | ~4.5 |
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations :
- Bromine and chlorine substituents increase lipophilicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility.
- Biphenyl derivatives (e.g., C₁₄H₁₂Br₂O) exhibit significantly higher boiling points due to increased molecular size and aromatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
